molecular formula C13H17NO B11038899 N-(1-Methyl-3-phenylpropyl)acrylamide

N-(1-Methyl-3-phenylpropyl)acrylamide

Cat. No.: B11038899
M. Wt: 203.28 g/mol
InChI Key: RGYUTQYBPYGEPW-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-phenylpropyl)acrylamide is an organic compound with the molecular formula C19H21NO. It is a derivative of acrylamide, featuring a phenylpropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Methyl-3-phenylpropyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-phenylpropylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of acrylamide production can be applied. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, is a potential method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-phenylpropyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenylpropyl)acrylamide involves its interaction with various molecular targets. In biological systems, it can affect cell signaling pathways and protein interactions. For example, it has been shown to influence the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) pathways, which are involved in cell adhesion and migration . Additionally, it can form covalent bonds with proteins, altering their function and stability .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C13H17NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15)

InChI Key

RGYUTQYBPYGEPW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=C

Origin of Product

United States

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